molecular formula C7H9NO2 B2759207 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid CAS No. 4868-31-9

4,5-Dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No. B2759207
CAS RN: 4868-31-9
M. Wt: 139.154
InChI Key: IIFXXJKOBINVPH-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C7H9NO2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and tends to polymerize .


Synthesis Analysis

The synthesis of pyrrole derivatives often involves the condensation of carboxylic acids with substituted amines, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups .


Molecular Structure Analysis

The molecular structure of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid consists of a five-membered ring containing one nitrogen atom and two carbon atoms substituted with methyl groups . The carboxylic acid group is attached to one of the carbon atoms in the ring .


Chemical Reactions Analysis

Pyrrole and its derivatives are known to undergo a variety of chemical reactions. For instance, they can undergo N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition reactions with electrophilic olefins .


Physical And Chemical Properties Analysis

4,5-Dimethyl-1H-pyrrole-2-carboxylic acid has a molecular weight of 139.15 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the search results.

Scientific Research Applications

Antibacterial Activity

The compound has been used in the synthesis of new heterocycles that have shown significant antibacterial activity . A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for their antibacterial properties .

Enzyme Inhibition

The same series of compounds mentioned above also underwent testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes . These enzymes are critical for the survival of bacteria, making them attractive targets for antibacterial drug development .

Antitubercular Properties

Some of the synthesized compounds showed strong antitubercular properties . This suggests potential applications in the development of new treatments for tuberculosis .

Molecular Docking

The synthesized compounds were subjected to a molecular docking investigation to determine their potential mode of action . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

Diabetes Research

Pyrrole-2-carboxaldehyde derivatives, which include 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid, have been isolated from many natural sources and are known to be involved in the formation of the diabetes molecular marker, pyrraline . This suggests potential applications in diabetes research .

Natural Product Synthesis

Pyrrole-2-carboxaldehyde derivatives are found in many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . This indicates potential applications in the synthesis of natural products .

properties

IUPAC Name

4,5-dimethyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-4-3-6(7(9)10)8-5(4)2/h3,8H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFXXJKOBINVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-1H-pyrrole-2-carboxylic acid

CAS RN

4868-31-9
Record name 4,5-dimethyl-1H-pyrrole-2-carboxylic acid
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